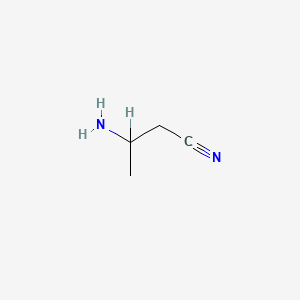

3-Aminobutanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBSMPOYVPZOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903768 | |

| Record name | NoName_4511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-40-6 | |

| Record name | Butyronitrile, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016750406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Aminobutanenitrile: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Aminobutanenitrile, a valuable chiral building block in organic synthesis. The document consolidates available data on its fundamental characteristics, including identification numbers, molecular structure, and key physical constants. Furthermore, it delves into the compound's reactivity and stability, offering insights for its application in research and development. This guide is intended to be a critical resource for professionals in the fields of chemistry and drug discovery, facilitating the effective use of this compound in the synthesis of complex molecules.

Introduction

This compound, also known as β-aminobutyronitrile, is a bifunctional organic compound containing both a primary amine and a nitrile group. Its chiral center at the third carbon position makes it a valuable intermediate in the asymmetric synthesis of various pharmaceutical and biologically active compounds.[1] The hydrochloride salt of this compound is often preferred for storage and handling due to its enhanced stability compared to the free base.[2] This guide will focus on the properties of the free base, with relevant information on its hydrochloride salt where applicable.

Compound Identification and Molecular Structure

A clear identification of this compound is crucial for accurate research and sourcing. The following table summarizes its key identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 16750-40-6[3] |

| Molecular Formula | C₄H₈N₂[3][4] |

| Molecular Weight | 84.12 g/mol [4] |

| Canonical SMILES | CC(CC#N)N[3] |

| InChI | InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3[3] |

| InChIKey | PPBSMPOYVPZOFM-UHFFFAOYSA-N[3] |

For the (S)-enantiomer:

| Identifier | Value |

|---|---|

| CAS Number | 679808-74-3[4] |

| Canonical SMILES | C--INVALID-LINK--N |

| InChI | InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m0/s1 |

| InChIKey | PPBSMPOYVPZOFM-BYPYZUCNSA-N |

For the (R)-enantiomer:

| Identifier | Value |

|---|---|

| CAS Number | Not readily available |

| Canonical SMILES | C--INVALID-LINK--N |

| InChI | InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m1/s1 |

| InChIKey | PPBSMPOYVPZOFM-UHFFFAOYSA-N |

For the hydrochloride salt (racemic):

| Identifier | Value |

|---|---|

| CAS Number | 50840-31-8 |

| Molecular Formula | C₄H₉ClN₂ |

| Molecular Weight | 120.58 g/mol [5] |

Physical Properties

Experimentally determined physical property data for this compound is limited in the public domain. The following table includes a combination of experimental and predicted data to provide a comprehensive overview.

| Property | Value | Notes |

| Boiling Point | 186.5 ± 13.0 °C | Predicted |

| Density | 0.914 ± 0.06 g/cm³ | Predicted |

| pKa | 7.18 ± 0.10 | Predicted |

| Solubility | Good solubility in organic solvents such as ethanol (B145695) and acetone.[6] | For the hydrochloride salt |

| Appearance | White crystal | For the hydrochloride salt[6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the nucleophilic amine group and the electrophilic nitrile group.

-

Nucleophilicity of the Amine Group: The primary amine is a good nucleophile and a base. It readily reacts with acids to form ammonium (B1175870) salts, such as the hydrochloride salt. This is the basis for the common method of preparing the stable hydrochloride salt for storage.[2]

-

Reactivity of the Nitrile Group: The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

-

Stability: The free base of this compound is less stable than its hydrochloride salt, which is the preferred form for storage.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound Hydrochloride from the Free Base:

A common method for preparing the more stable hydrochloride salt involves dissolving the this compound free base in a suitable organic solvent, such as ethanol or methanol.[2] Subsequently, hydrochloric acid (either as a gas or a concentrated aqueous solution) is carefully added to the solution. The hydrochloride salt typically precipitates out of the solution and can be isolated by filtration and further purified by recrystallization.

Spectral Data

While specific spectral data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure.

Expected ¹H NMR Spectral Data:

-

A multiplet corresponding to the proton at the chiral center (C3).

-

A doublet for the methyl protons at C4.

-

A multiplet for the methylene (B1212753) protons at C2.

-

A broad singlet for the amine protons.

Expected ¹³C NMR Spectral Data:

-

A signal for the nitrile carbon (C1).

-

A signal for the methylene carbon (C2).

-

A signal for the methine carbon at the chiral center (C3).

-

A signal for the methyl carbon (C4).

Expected IR Spectral Data:

-

A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2210-2260 cm⁻¹.

-

N-H stretching vibrations for the primary amine, usually appearing as two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound hydrochloride, based on the available information.

Caption: Generalized workflow for the synthesis of this compound HCl.

Conclusion

This compound is a valuable chiral intermediate with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. This guide has summarized the currently available information on its physical and chemical properties. While there is a notable lack of experimentally determined data in the public domain, the provided information, including predicted values and general experimental approaches, serves as a useful starting point for researchers. Further investigation into the experimental determination of its physical properties and the development of detailed, optimized synthetic protocols would be of great benefit to the scientific community.

References

- 1. Buy (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 [smolecule.com]

- 2. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]

- 3. Butyronitrile, 3-amino- | C4H8N2 | CID 123366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. angenechemical.com [angenechemical.com]

- 6. rsc.org [rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. grokipedia.com [grokipedia.com]

(S)-3-Aminobutanenitrile: A Technical Guide for Drug Development Professionals

Introduction

(S)-3-Aminobutanenitrile is a chiral molecule that has garnered significant attention in the pharmaceutical industry, primarily for its role as a key building block in the synthesis of antiviral agents. Its specific stereochemistry makes it a valuable intermediate in the development of complex molecular architectures, most notably non-peptide HIV protease inhibitors. This technical guide provides an in-depth overview of (S)-3-Aminobutanenitrile, its chemical properties, synthesis, and its application in drug development.

Chemical Identity and Properties

(S)-3-Aminobutanenitrile is commonly handled in its free base form or as a more stable hydrochloride salt. The presence of both an amino group and a nitrile group contributes to its reactivity and utility in various chemical transformations.

Structure:

(S)-3-Aminobutanenitrile Hydrochloride

-

Chemical Name: (3S)-3-aminobutanenitrile hydrochloride

-

Molecular Formula: C₄H₉ClN₂[2]

-

CAS Number: 1073666-54-2[2]

A summary of the key physicochemical properties for both the free base and the hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of (S)-3-Aminobutanenitrile and its Hydrochloride Salt

| Property | (S)-3-Aminobutanenitrile | (S)-3-Aminobutanenitrile Hydrochloride |

| Molecular Weight | 84.12 g/mol [1] | 120.58 g/mol [2][3] |

| Appearance | - | White to off-white crystalline solid[3] |

| Storage Conditions | Sealed in dry, 2-8°C[4] | Inert atmosphere, room temperature[3] |

| Purity (typical) | - | ≥97%[3] |

Synthesis of (S)-3-Aminobutanenitrile

The enantiomerically pure (S)-3-Aminobutanenitrile is crucial for its application in pharmaceuticals. Several synthetic strategies have been developed to achieve high enantioselectivity, including asymmetric hydrogenation, enzymatic resolution, and multi-step chemical synthesis.

Experimental Protocols

1. Asymmetric Hydrogenation of 3-Oxobutanenitrile (B1585553)

This method involves the use of a chiral catalyst to selectively reduce a prochiral precursor.

-

Procedure:

-

Dissolve 3-oxobutanenitrile in a suitable solvent.

-

Add a chiral catalyst, typically at a loading of 0.1-1 mol%. Rhodium and iridium-based catalytic systems with chiral diphosphine ligands have shown high efficacy.[5]

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 bar).[3]

-

Maintain the reaction at a controlled temperature (usually 25-50°C) for 12-24 hours.[3]

-

Upon completion, filter the reaction mixture to remove the catalyst.[3]

-

To isolate the hydrochloride salt, add a solution of hydrochloric acid.

-

The final product is isolated by crystallization.

-

2. Multi-step Synthesis from a Chiral Precursor (Based on Patent CN119775163A)

This patented method outlines a three-step process to produce (S)-3-aminobutanenitrile hydrochloride.[6]

-

Step 1: Chlorination

-

To a reaction solvent, add thionyl chloride and a catalyst.

-

At a controlled temperature, slowly add the starting material (compound 1 in the patent, a chiral amino acid derivative).

-

After the addition is complete, allow the reaction to proceed for a specified time at a set temperature.

-

Quench the reaction by adding the mixture to water to obtain an aqueous solution of the chlorinated intermediate.[6]

-

-

Step 2: Cyanation

-

To the aqueous solution of the chlorinated intermediate, add a reaction solvent and a 30% sodium cyanide solution.

-

Control the temperature and allow the reaction to proceed for a set time.

-

After the reaction, perform an extraction and separate the layers.

-

Wash the organic phase with a sodium chloride solution and then concentrate to obtain the crude (S)-3-aminobutanenitrile.[6]

-

-

Step 3: Salt Formation

-

Dissolve the crude (S)-3-aminobutanenitrile in an organic solvent (e.g., ethyl acetate, methanol, or ethanol).

-

Slowly add a solution of hydrogen chloride gas in an organic solvent.

-

Control the temperature and allow the reaction to proceed for a set time.

-

Lower the temperature to induce crystallization, then filter and dry the product to obtain (S)-3-aminobutanenitrile hydrochloride.[6]

-

Application in Drug Development: Synthesis of HIV Protease Inhibitors

(S)-3-Aminobutanenitrile is a critical intermediate in the synthesis of non-peptide HIV protease inhibitors.[2][5] These inhibitors function by binding to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins essential for viral replication.[5]

The synthesis of these complex inhibitors often involves coupling (S)-3-aminobutanenitrile with other chiral fragments. The diagram below illustrates a generalized workflow for the incorporation of the (S)-3-aminobutanenitrile moiety into a potential HIV protease inhibitor.

Figure 1: A generalized workflow illustrating the key steps in the synthesis of an HIV protease inhibitor utilizing (S)-3-aminobutanenitrile.

Conclusion

(S)-3-Aminobutanenitrile is a valuable and versatile chiral building block for the pharmaceutical industry. Its efficient and enantioselective synthesis is key to its utility. As a crucial intermediate in the production of HIV protease inhibitors, it continues to be a compound of significant interest for researchers and drug development professionals working on antiviral therapies. The development of robust and scalable synthetic routes for this compound is essential for ensuring the continued supply of these life-saving medications.

References

- 1. (S)-3-Aminobutanenitrile | C4H8N2 | CID 51418887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [chemicalbook.com]

- 3. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 | Benchchem [benchchem.com]

- 4. 679808-74-3|(S)-3-Aminobutanenitrile|BLD Pharm [bldpharm.com]

- 5. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]

- 6. CN119775163A - (S) -3-aminobutyric acid hydrochloride compound and preparation method thereof - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of (R)-3-Aminobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminobutanenitrile is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive nitrile group and a chiral amino moiety, makes it a valuable precursor for the synthesis of a diverse range of complex nitrogen-containing molecules, including ligands for various biological targets. This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of (R)-3-Aminobutanenitrile hydrochloride, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for (R)-3-Aminobutanenitrile, the following data is predicted based on the analysis of its structural features and known spectroscopic values for similar chemical environments. These tables are intended to serve as a reference and a guide for the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The predicted chemical shifts for (R)-3-Aminobutanenitrile hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for (R)-3-Aminobutanenitrile Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Broad singlet | 3H | -NH₃⁺ |

| ~3.8 - 4.0 | Multiplet | 1H | H-3 |

| ~2.9 - 3.1 | Multiplet | 2H | H-2 |

| ~1.4 - 1.6 | Doublet | 3H | H-4 (CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-3-Aminobutanenitrile Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~118 - 122 | C-1 (-C≡N) |

| ~45 - 50 | C-3 |

| ~25 - 30 | C-2 |

| ~18 - 22 | C-4 (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of (R)-3-Aminobutanenitrile hydrochloride is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted IR Absorption Frequencies for (R)-3-Aminobutanenitrile Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2900 - 3200 | Strong, Broad | -NH₃⁺ | N-H Stretch |

| ~2240 - 2260 | Medium, Sharp | -C≡N | C≡N Stretch |

| ~1500 - 1600 | Medium | -NH₃⁺ | N-H Bend |

| ~1370 - 1450 | Medium | -CH₃ | C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry of (R)-3-Aminobutanenitrile would typically be performed on the free base. The predicted mass-to-charge ratio (m/z) for the molecular ion is presented.

Table 4: Predicted Mass Spectrometry Data for (R)-3-Aminobutanenitrile

| m/z | Ion |

| 85.07 | [M+H]⁺ |

| 84.07 | [M]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-3-Aminobutanenitrile hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30). Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the corresponding protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid (R)-3-Aminobutanenitrile hydrochloride directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of (R)-3-Aminobutanenitrile (as the free base, if possible, by neutralization of the hydrochloride salt) in a suitable volatile solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., at a concentration of 1-10 µg/mL).

-

-

Instrument Setup:

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like aminonitriles.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-200 amu).

-

-

Data Acquisition:

-

Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺).

-

Analyze the fragmentation pattern (if any) to gain further structural information.

-

For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

-

Visualizations

The following diagrams illustrate the logical workflows for spectroscopic analysis and a general synthetic pathway.

Caption: Workflow for the Spectroscopic Characterization of (R)-3-Aminobutanenitrile.

Caption: Generalized Synthetic Pathway to (R)-3-Aminobutanenitrile.

Stability and Storage of 3-Aminobutanenitrile Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Aminobutanenitrile hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document outlines the factors influencing the compound's stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity for research and development purposes.

Core Concepts: Understanding the Stability of this compound Hydrochloride

This compound hydrochloride is a chiral molecule utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its stability is a critical factor for ensuring the reproducibility of experimental results and the quality of downstream products. The hydrochloride salt form is preferred for storage over the free base due to its enhanced stability.[1] This increased stability is attributed to the formation of a stable crystalline lattice and the electron-withdrawing nature of the nitrile group, which helps to minimize racemization.[2]

Under recommended storage conditions, this compound hydrochloride is a relatively stable compound. However, like all chemical reagents, it is susceptible to degradation over time, particularly when exposed to adverse conditions such as high temperatures, humidity, and light.

Recommended Storage and Handling

To maintain the quality and integrity of this compound hydrochloride, the following storage and handling guidelines are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration at 2-8°C is recommended by some suppliers. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis by excluding oxygen and moisture. |

| Container | Keep in a tightly sealed, light-resistant container. | Protects from moisture and light, which can accelerate degradation. |

| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE). | The compound is classified as an irritant.[3] |

Potential Degradation Pathways

The primary degradation pathway for this compound hydrochloride is hydrolysis of the nitrile group. This can be catalyzed by the presence of acid or base and is accelerated by elevated temperatures.

A logical overview of the factors influencing the stability of this compound hydrochloride is presented below:

Caption: Factors influencing the stability of this compound hydrochloride.

Experimental Protocols for Stability Assessment

To assess the stability of this compound hydrochloride, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products. The following protocols are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound hydrochloride under various stress conditions and to identify potential degradation products.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Hydrogen peroxide (3%)

-

High-performance liquid chromatography (HPLC) system with a suitable chiral column

-

UV detector

-

pH meter

-

Constant temperature chambers/ovens

-

Photostability chamber

Experimental Workflow:

Caption: Workflow for a forced degradation study of this compound hydrochloride.

Methodology:

-

Preparation of Test Samples: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C).

-

Photostability: Expose the solid compound to light as per ICH Q1B guidelines.

-

-

Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: For acid and base hydrolysis samples, neutralize the solution before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

-

Analytical Method:

-

Technique: Chiral High-Performance Liquid Chromatography (HPLC).

-

Column: A suitable chiral stationary phase capable of separating the enantiomers of this compound and its potential degradation products.

-

Mobile Phase: To be optimized based on the column and analytes.

-

Detection: UV detection at an appropriate wavelength.

-

-

Data Analysis:

-

Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

-

Identify and quantify any degradation products.

-

Summary of Stability Data

While specific quantitative long-term stability data for this compound hydrochloride is not extensively published, the following table summarizes the expected stability based on available information and general chemical principles.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Long-Term Storage (2-8°C, inert atm.) | High | Minimal degradation expected. |

| Room Temperature (short-term) | Generally stable | Minor degradation possible over extended periods. |

| Elevated Temperature (>40°C) | Moderate to Low | Increased rate of hydrolysis and potential racemization. |

| High Humidity (>75% RH) | Low | Significant hydrolysis of the nitrile group. |

| Acidic Conditions (pH < 3) | Low | Accelerated hydrolysis to 3-aminobutanoic acid. |

| Basic Conditions (pH > 9) | Low | Accelerated hydrolysis to the corresponding carboxylate salt. |

| Oxidative Conditions | Moderate | Potential for oxidation of the amino group. |

| Light Exposure | Data not available, but protection is recommended. | Photodegradation products are possible. |

Conclusion

This compound hydrochloride is a stable compound when stored under appropriate conditions. Its hydrochloride salt form provides enhanced stability compared to the free base. The primary degradation pathway is hydrolysis of the nitrile group, which is accelerated by heat, moisture, and non-neutral pH. To ensure the integrity of the compound for research and development, it is crucial to store it in a tightly sealed, light-resistant container under an inert atmosphere, with long-term storage under refrigeration being the most conservative approach. The implementation of stability studies, such as forced degradation, is essential for a comprehensive understanding of its stability profile and for the development of robust analytical methods.

References

The Advent and Evolution of β-Aminonitriles: A Technical Guide to Their Discovery, Synthesis, and Application

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the pivotal role of β-aminonitriles in organic chemistry and medicinal chemistry.

Executive Summary

β-Aminonitriles, organic compounds featuring an amino group and a nitrile group separated by two carbon atoms, have carved a significant niche in the landscape of organic chemistry and drug discovery. From their early discovery rooted in the investigation of naturally occurring toxins to their current status as key intermediates in the synthesis of modern pharmaceuticals, the journey of β-aminonitriles is one of rich chemical history and evolving synthetic innovation. This technical guide provides an in-depth exploration of the discovery, historical and contemporary synthesis, and the profound impact of β-aminonitriles on medicinal chemistry, with a particular focus on their role in the development of therapeutic agents. Detailed experimental protocols for key historical syntheses are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, this guide employs visualizations to illustrate pivotal synthetic pathways and biological mechanisms, offering a comprehensive resource for professionals in the field.

Discovery and Early History

The story of β-aminonitriles is intrinsically linked to the study of lathyrism, a neurological disease caused by the ingestion of certain legumes of the Lathyrus genus. The causative agent for the osteolathyrism (bone and connective tissue disorder) and angiolathyrism (affecting blood vessels) forms of the disease was identified as β-aminopropionitrile (BAPN) . This discovery marked the first significant encounter of the scientific community with a biologically active β-aminonitrile and spurred further investigation into its synthesis and mechanism of action.

While the discovery of BAPN was from a natural source, the synthetic history of β-aminonitriles as a class of compounds began to unfold in the mid-20th century. A pivotal moment in the synthetic history of β-aminonitriles was the development of methods for the addition of amines to α,β-unsaturated nitriles, a classic example of the Michael addition reaction . One of the earliest and most straightforward methods for the synthesis of the parent compound, β-aminopropionitrile, involves the direct reaction of acrylonitrile (B1666552) with ammonia (B1221849). A key patent filed in the 1940s detailed a method for achieving high yields of β-aminopropionitrile by reacting acrylonitrile with preheated aqueous ammonia under pressure, a significant improvement over previous methods that primarily yielded the secondary amine, bis-(cyanoethyl)-amine[1].

Evolution of Synthetic Methodologies

The synthesis of β-aminonitriles has evolved from these early examples of Michael additions to a diverse array of more sophisticated and stereoselective methods.

The Michael Addition: A Foundational Approach

The conjugate addition of amines to activated alkenes, such as acrylonitrile, remains a fundamental and widely practiced method for the synthesis of β-aminonitriles. The reaction can be catalyzed by both acids and bases, and in some cases, can proceed without a catalyst, particularly with more nucleophilic amines.

General Reaction Scheme:

This method is particularly effective for the synthesis of a wide range of N-substituted β-aminonitriles.

Ring-Opening of Aziridines

A more modern and versatile approach to β-aminonitriles involves the nucleophilic ring-opening of aziridines with a cyanide source. This method offers excellent control over regioselectivity and stereoselectivity, particularly when using chiral aziridines.

General Reaction Scheme:

Various cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN) and alkali metal cyanides, can be employed, often in the presence of a Lewis acid or other activating agents.

Other Synthetic Routes

Other notable methods for the synthesis of β-aminonitriles include:

-

Hydrocyanation of α,β-unsaturated imines: This method provides a direct route to β-aminonitriles with substitution at the α- and β-positions.

-

Reduction of β-enaminonitriles: The selective reduction of the carbon-carbon double bond of β-enaminonitriles can yield the corresponding saturated β-aminonitriles.

Quantitative Data on Historical Syntheses

The following table summarizes quantitative data from key historical and foundational syntheses of β-aminonitriles, providing a comparative overview of their efficiency.

| Method | Amine Reactant | Alkene/Aziridine Reactant | Cyanide Source | Catalyst/Conditions | Yield (%) | Year/Reference |

| Michael Addition | Aqueous Ammonia (10-70%) | Acrylonitrile | - | Preheated to 60-130°C, under vapor pressure | up to 82 | 1948 / U.S. Patent 2,448,013[1] |

| Michael Addition | Anhydrous Ammonia | Acrylonitrile | - | 40°C | 22 | Whitmore et al. (cited in[1]) |

| Michael Addition | Concentrated Ammonium Hydroxide (28-30%) | Acrylonitrile | - | Room temperature, overnight | ~88.5 (of bis-adduct) | Organic Syntheses procedure[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key historical experiments in the synthesis of β-aminonitriles, adapted from the primary literature to reflect modern laboratory practices while maintaining the historical integrity of the procedures.

Protocol for the Synthesis of β-Aminopropionitrile via Michael Addition of Aqueous Ammonia to Acrylonitrile (Adapted from U.S. Patent 2,448,013)

Materials:

-

Aqueous ammonia (e.g., 28-30% NH₃ by weight)

-

Acrylonitrile (stabilized)

-

High-pressure reaction vessel (autoclave or bomb calorimeter) equipped with a stirrer, pressure gauge, and inlet/outlet valves.

Procedure:

-

Charge the high-pressure reaction vessel with aqueous ammonia. For optimal results, a molar excess of ammonia to acrylonitrile (e.g., 4:1 or greater) is recommended.

-

Seal the vessel and heat the aqueous ammonia to a temperature between 60°C and 130°C with stirring. The internal pressure will rise due to the vapor pressure of the heated solution.

-

Slowly and continuously introduce acrylonitrile into the hot, stirred aqueous ammonia. The rate of addition should be controlled to maintain the desired reaction temperature and pressure.

-

After the addition of acrylonitrile is complete, continue to stir the reaction mixture at the elevated temperature for a designated period (e.g., 2 minutes as mentioned in the patent, though longer times may be explored for optimization).

-

Cool the reaction vessel to room temperature.

-

Carefully vent any excess pressure and open the vessel.

-

Transfer the reaction mixture to a distillation apparatus.

-

Distill the mixture under reduced pressure on a steam bath to remove water and unreacted ammonia.

-

The residual liquid, containing β-aminopropionitrile and the secondary amine by-product, is then subjected to fractional distillation under high vacuum (e.g., 5-8 mmHg) to isolate the pure β-aminopropionitrile.

The Role of β-Aminonitriles in Drug Discovery and Development

β-Aminonitriles have emerged as crucial structural motifs and synthetic intermediates in modern medicinal chemistry. Their unique physicochemical properties, including their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with biological targets, have led to their incorporation into a number of successful drug candidates.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent example of the successful application of β-aminonitriles in drug design is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The β-aminonitrile moiety in these drugs plays a critical role in their mechanism of action.

-

Vildagliptin and Saxagliptin: These drugs feature a cyanopyrrolidine scaffold, which is a cyclic β-aminonitrile. The nitrile group forms a reversible covalent bond with a serine residue in the active site of the DPP-4 enzyme, leading to potent and long-lasting inhibition.

The synthesis of these complex molecules often involves the preparation of a β-aminonitrile intermediate, highlighting the continued importance of developing efficient and stereoselective methods for the synthesis of this functional group.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and relationships.

Synthetic Pathways to β-Aminonitriles

Caption: Key synthetic routes to β-aminonitriles.

Mechanism of DPP-4 Inhibition by a β-Aminonitrile-Containing Drug

Caption: Mechanism of DPP-4 inhibition.

Conclusion and Future Outlook

The field of β-aminonitrile chemistry has progressed significantly from its origins in natural product chemistry and early synthetic explorations. The development of robust and stereoselective synthetic methods has been instrumental in unlocking the potential of this versatile class of compounds. Their established role as key pharmacophores in DPP-4 inhibitors for diabetes treatment underscores their importance in modern drug discovery.

Future research in this area is likely to focus on several key aspects:

-

Development of novel catalytic asymmetric syntheses: The demand for enantiomerically pure β-aminonitriles for pharmaceutical applications will continue to drive innovation in asymmetric catalysis.

-

Exploration of new biological targets: The unique reactivity of the β-aminonitrile moiety suggests that it may be a valuable scaffold for the design of inhibitors for other enzyme classes, beyond proteases.

-

Application in the synthesis of complex molecules: As building blocks, β-aminonitriles offer a versatile platform for the construction of a wide range of nitrogen-containing heterocycles and other complex molecular architectures.

References

An In-Depth Technical Guide to the Stereochemistry and Chirality of 3-Aminobutanenitrile Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the enantiomers of 3-aminobutanenitrile. This chiral molecule is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. This document details experimental protocols and summarizes key quantitative data to aid researchers in their work with these compounds.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C3 carbon, giving rise to two enantiomers: (S)-3-aminobutanenitrile and (R)-3-aminobutanenitrile. These non-superimposable mirror images exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules. This stereochemical difference is of paramount importance in drug development, as enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] The (S)-enantiomer, in particular, is a key intermediate in the synthesis of non-peptide HIV protease inhibitors.[1]

The absolute configuration of the enantiomers is designated using the Cahn-Ingold-Prelog priority rules. For (S)-3-aminobutanenitrile, the arrangement of substituents around the chiral center is counter-clockwise when viewed with the lowest priority group (hydrogen) pointing away.[1] Conversely, the (R)-enantiomer has a clockwise arrangement. The hydrochloride salts of these amines are often used due to their increased stability and ease of handling compared to the free bases.[3]

Physicochemical Properties

| Property | (S)-3-Aminobutanenitrile | (R)-3-Aminobutanenitrile | (S)-3-Aminobutanenitrile HCl | (R)-3-Aminobutanenitrile HCl |

| Molecular Formula | C₄H₈N₂ | C₄H₈N₂ | C₄H₉ClN₂ | C₄H₉ClN₂ |

| Molecular Weight ( g/mol ) | 84.12 | 84.12 | 120.58 | 120.58 |

| Appearance | - | - | White to off-white solid | Off-White Powder |

| Melting Point (°C) | Not reported | Not reported | Not reported | Not reported |

| Boiling Point (°C) | 186.5 ± 13.0 (Predicted) | Not reported | Not reported | Not reported |

| Density (g/cm³) | 0.914 ± 0.06 (Predicted) | Not reported | - | - |

| Specific Rotation ([α]D) | Levorotatory (Predicted)[1] | Dextrorotatory (Predicted)[1] | Not reported | Not reported |

| CAS Number | 679808-74-3 | 1074021-93-4 | 1073666-54-2 | 1073666-55-3 |

Note: Much of the data for the free bases is predicted and experimental values are not widely published. The hydrochloride salts are noted to be crystalline solids, though their melting points are not consistently reported, likely due to potential decomposition at elevated temperatures.[3][6]

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically enriched this compound can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral precursor is a highly efficient method for obtaining enantiomerically pure amines. This typically involves the use of a transition metal catalyst with a chiral ligand.

Conceptual Workflow for Asymmetric Hydrogenation:

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol: Asymmetric Hydrogenation of 3-Iminobutanenitrile (General Procedure)

This protocol is a general representation and requires optimization for specific catalysts and equipment.

-

Catalyst Preparation: In a glovebox, a solution of a chiral ruthenium or rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand (e.g., a BINAP derivative) are stirred in a degassed solvent (e.g., methanol) to form the active catalyst.

-

Reaction Setup: The prochiral imine substrate is dissolved in a suitable degassed solvent in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 10-50 atm). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

-

Work-up and Isolation: After the reaction is complete, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield the enantiomerically enriched this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture. Lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Conceptual Workflow for Enzymatic Kinetic Resolution:

References

- 1. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]

- 2. Buy (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 [smolecule.com]

- 3. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 | Benchchem [benchchem.com]

- 4. (S)-3-Aminobutanenitrile | C4H8N2 | CID 51418887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Aminobutanenitrile

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-aminobutanenitrile, primarily focusing on its hydrochloride salt form, for which the most data is publicly available. The information is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical Identification and Physical Properties

This compound, particularly its (S)-enantiomer, serves as a key intermediate in the synthesis of various chemical compounds, including non-peptide HIV protease inhibitors.[1][2] It is most commonly supplied and handled as a hydrochloride salt to enhance its stability.[1][3]

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salts

| Identifier | This compound (Free Base) | This compound Hydrochloride | (S)-3-Aminobutanenitrile Hydrochloride |

| CAS Number | 16750-40-6[4] | 50840-31-8[5][6] | 1073666-54-2[7][8][9] |

| Molecular Formula | C₄H₈N₂[4][10] | C₄H₉ClN₂[5][6] | C₄H₉ClN₂[3][7][8][11] |

| Molecular Weight | 84.12 g/mol [4][10] | 120.58 g/mol [3][6][7][8][11] | 120.58 g/mol [3][7][8][11] |

| Synonyms | 3-Aminobutyronitrile, β-Aminobutyronitrile[4] | This compound HCl[6] | (3S)-3-aminobutanenitrile hydrochloride[11] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [3] |

| Physical State | Solid | [7] |

| Odor | No data available | [7] |

| pH | No data available | [7] |

| Melting Point | No data available | [7] |

| Boiling Point | No data available | [7] |

| Flash Point | No data available | [7] |

| Solubility | Hydrochloride salt form enhances water solubility. | [3] |

| Purity | Typically ≥95% or ≥97% | [5][8] |

Hazard Identification and GHS Classification

This compound hydrochloride is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[7][11] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6][7][11] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[5][6][7][11] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[5][6][7][11] |

Hazard Pictograms:

Precautionary Statements: Users should adhere to the following precautionary statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7]

-

P264: Wash skin thoroughly after handling.[5]

-

P271: Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[5]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

First Aid Measures

Immediate medical attention is crucial in case of exposure. Always show the safety data sheet to the attending physician.[5][7]

Caption: First Aid Procedures for this compound Exposure.

-

Inhalation: Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen and seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of running water for at least 15 minutes.[5][12] Seek medical attention.[5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][7] Call a poison control center or doctor immediately for treatment advice.[12]

Fire Fighting and Accidental Release Measures

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[5] Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen chloride.[5]

-

Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[5][13]

Accidental Release Measures In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Workflow for Accidental Release and Spill Cleanup.

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, to avoid contact with the skin, eyes, and clothing and to prevent inhalation.[5][7] Ensure the area is well-ventilated.[5][7]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[5][7]

-

Methods for Cleaning Up: For spills, carefully sweep up or absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[5][7] Avoid creating dust.[7]

Handling, Storage, and Personal Protection

Proper handling and storage are essential to maintain the chemical's integrity and ensure personnel safety.

Handling

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust or fumes.[5]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[7][13]

-

Provide appropriate exhaust ventilation at places where dust is formed.[7]

Storage

-

Keep the container tightly closed when not in use.[5]

-

Store in a cool, dry, and well-ventilated area.[5]

-

Store away from incompatible substances and sources of ignition.[5] Some suppliers recommend storage at room temperature, while others suggest refrigerated storage (2-8°C) for long-term preservation.[3]

Caption: Key Relationships in Handling and Storage Protocols.

Exposure Controls and Personal Protection

-

Engineering Controls: Facilities should be equipped with an eyewash fountain and safety shower. Use adequate general and local exhaust ventilation to keep airborne concentrations low.[5][14]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles approved under government standards like NIOSH (US) or EN 166 (EU).[7]

-

Skin Protection: Handle with chemical-resistant gloves. Wear a protective suit to prevent skin exposure.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a particle respirator (e.g., type P95) or a full-face respirator.[7]

-

Exposure Limits: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[5]

Stability, Reactivity, and Toxicological Information

Chemical Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[1] The hydrochloride salt form provides enhanced stability.[1][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[13]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[5]

Toxicological Information

-

Acute Effects: Harmful if swallowed.[7][11] Causes irritation to the skin, eyes, and respiratory tract.[5][6][7][11]

-

Chronic Effects: No specific data on long-term exposure effects, such as carcinogenicity or mutagenicity, is available in the provided safety data sheets.[7] No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[7]

Ecological and Disposal Considerations

Ecological Information

-

There is limited data available regarding the ecological impact of this compound. It is advised to prevent its release into the environment. Do not let the product enter drains, waterways, or soil.[5][7]

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[5] Contaminated materials should be handled as hazardous waste.

Experimental Protocols

The safety data sheets and product information pages reviewed for this guide do not contain detailed experimental protocols for toxicological or safety-related assays. Such methodologies would be found in specialized toxicology literature, which is beyond the scope of standard MSDS documentation. The information presented herein is a summary of hazard evaluations and not the raw experimental data itself.

References

- 1. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]

- 2. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [chemicalbook.com]

- 3. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 | Benchchem [benchchem.com]

- 4. Butyronitrile, 3-amino- | C4H8N2 | CID 123366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. This compound hydrochloride | C4H9ClN2 | CID 21546919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. (S)-3-Aminobutanenitrile hydrochloride | CAS#:1073666-54-2 | Chemsrc [chemsrc.com]

- 10. (S)-3-Aminobutanenitrile | C4H8N2 | CID 51418887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (3S)-3-aminobutanenitrile hydrochloride | C4H9ClN2 | CID 91933721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cleancontrol.com [cleancontrol.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Solubility of 3-Aminobutanenitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminobutanenitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the compound's molecular structure and established chemical principles. Furthermore, a detailed, generalized experimental protocol is provided to enable researchers to determine precise quantitative solubility data.

Physicochemical Properties of this compound

This compound is a chiral organic compound featuring a primary amine group and a nitrile group. These functional groups, along with its relatively short alkyl chain, dictate its solubility behavior. The presence of the amino group allows for hydrogen bonding and gives the molecule basic properties, while the nitrile group is polar. The hydrochloride salt form of this compound is also common, which significantly influences its solubility profile.

| Property | Value |

| Molecular Formula | C₄H₈N₂ |

| Molecular Weight | 84.12 g/mol |

| Appearance | Colorless to light yellow liquid (free base) / White crystal (hydrochloride salt) |

Qualitative Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. The polarity of this compound, imparted by the amine and nitrile groups, suggests good solubility in polar solvents. The hydrochloride salt, being ionic, is expected to have enhanced solubility in polar protic solvents.[1]

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt

| Solvent Class | Solvent | Predicted Solubility of this compound (Free Base) | Predicted Solubility of this compound HCl | Rationale |

| Alcohols | Methanol, Ethanol | Very Soluble | Very Soluble | Polar protic solvents that can engage in hydrogen bonding with the amine and nitrile groups. The ionic nature of the hydrochloride salt further enhances solubility.[2] |

| Ketones | Acetone | Soluble | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor for the amine group.[2] |

| Esters | Ethyl Acetate | Moderately Soluble | Sparingly Soluble | Moderately polar, but less effective at solvating the ionic hydrochloride salt compared to alcohols. |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Sparingly Soluble | A polar aprotic solvent, but generally less polar than ketones. |

| Halogenated | Dichloromethane (DCM) | Soluble | Sparingly Soluble | Can solvate the organic structure, but is not ideal for dissolving the ionic salt form. |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | Insoluble | Non-polar solvent, poor interaction with the polar functional groups. |

| Aliphatic Hydrocarbons | Hexane | Insoluble | Insoluble | Non-polar solvent, significant mismatch in polarity. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.[3][4]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (or its hydrochloride salt)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath

-

Vials with airtight screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of the evaporating dish = M₁

-

Mass of the dish + saturated solution = M₂

-

Mass of the dish + dried solute = M₃

-

Mass of the solute = M₃ - M₁

-

Mass of the solvent = M₂ - M₃

-

Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. Accurate solubility data is essential for the effective design of synthetic routes, purification strategies, and formulation development in pharmaceutical and chemical research.

References

Theoretical Analysis of the Molecular Structure of 3-Aminobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies required to elucidate the molecular structure and properties of 3-aminobutanenitrile. Due to a lack of extensive published theoretical studies on this specific molecule, this document serves as a procedural roadmap for researchers. It details the computational protocols for conformational analysis, geometry optimization, vibrational frequency calculations, and the analysis of electronic properties. The methodologies are grounded in established quantum chemical methods, primarily Density Functional Theory (DFT), to ensure accuracy and relevance for applications in medicinal chemistry and materials science. This guide is intended to facilitate new research into this compound by providing a robust framework for its computational characterization.

Introduction

This compound is a chiral molecule containing both an amine and a nitrile functional group. Its structural features make it an interesting candidate for applications in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical and computational chemistry offer powerful tools to investigate molecular properties at the atomic level.[1] This guide outlines the standard computational workflows for a comprehensive theoretical study of this compound.

Computational Methodology

A multi-step computational approach is recommended to thoroughly characterize the molecular structure of this compound. This involves an initial exploration of the conformational landscape, followed by precise geometry optimizations and frequency calculations for the identified stable conformers. Subsequent analysis of the electronic structure provides deeper insights into the molecule's reactivity and bonding characteristics.

Conformational Analysis

Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. Identifying the lowest energy conformers is a critical first step, as these will be the most populated and thus most relevant for the molecule's properties.

Experimental Protocol: Potential Energy Surface (PES) Scan

A relaxed Potential Energy Surface (PES) scan is a common method to explore the conformational space.[2][3][4] This involves systematically rotating one or more dihedral angles while allowing all other geometrical parameters to relax to their minimum energy arrangement at each step. For this compound, the key dihedral angles to scan would be around the C-C and C-N single bonds.

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: A computationally less expensive method is often used for the initial scan, such as a smaller basis set or a semi-empirical method.

-

Procedure:

-

Define the dihedral angle(s) to be scanned (e.g., the N-C-C-C and C-C-C-CN dihedral angles).

-

Specify the range of the scan (e.g., 0 to 360 degrees) and the step size (e.g., 10-15 degrees).

-

Perform a relaxed PES scan, where at each step of the dihedral angle rotation, the rest of the molecule's geometry is optimized.

-

Plot the resulting energy profile to identify the energy minima, which correspond to stable conformers.

-

The following diagram illustrates the logical workflow for a conformational search.

Geometry Optimization and Vibrational Frequency Calculation

Once the stable conformers are identified from the PES scan, a more accurate geometry optimization and frequency calculation should be performed for each.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This step refines the molecular geometry to a true energy minimum on the potential energy surface and confirms its stability. The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions.

-

Software: Gaussian, ORCA, etc.

-

Method: Density Functional Theory (DFT) is a widely used and accurate method. The B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p) or 6-311G** is a common choice that provides a good balance between accuracy and computational cost.[5][6][7][8]

-

Procedure:

-

Use the geometry of each stable conformer identified in the PES scan as the starting point.

-

Perform a full geometry optimization without any constraints.

-

After optimization, perform a frequency calculation at the same level of theory.

-

Confirm that the optimized structure corresponds to a true minimum by ensuring there are no imaginary frequencies. A single imaginary frequency indicates a transition state.

-

The output will provide the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be determined. It will also provide the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

-

The workflow for this stage is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. comp.chem.umn.edu [comp.chem.umn.edu]

- 3. Potential Energy Surfaces — CH40208: Topics in Computational Chemistry [pythoninchemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). | Semantic Scholar [semanticscholar.org]

- 7. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inpressco.com [inpressco.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanenitrile is a chiral organic compound featuring both an amino and a nitrile functional group. Its structural versatility makes it a valuable building block in organic synthesis, particularly in the preparation of more complex chiral molecules such as amino acids and various heterocyclic compounds.[1][2] This guide provides a summary of the available physicochemical and thermochemical information for this compound and its more stable hydrochloride salt. Due to a lack of experimentally determined thermochemical data in publicly available literature, this document also furnishes detailed, generalized experimental protocols for the determination of key thermochemical properties.

Physicochemical Properties

General Properties of (S)-3-Aminobutanenitrile

| Property | Value | Source |

| Molecular Formula | C4H8N2 | [2][5][6] |

| Molecular Weight | 84.12 g/mol | [2][6][7] |

| CAS Number | 679808-74-3 | [2][5] |

General Properties of (S)-3-Aminobutanenitrile Hydrochloride

| Property | Value | Source |

| Molecular Formula | C4H9ClN2 | [3][4] |

| Molecular Weight | 120.58 g/mol | [3][4][8] |

| CAS Number | 1073666-54-2 | [3][4] |

| Physical Form | White crystal/solid | [9] |

| Solubility | Good solubility in organic solvents like ethanol (B145695) and acetone.[9] The hydrochloride form typically enhances water solubility.[4] | N/A |

| Thermal Stability | Possesses high thermal and chemical stability.[9] It is stable under typical pharmaceutical storage conditions, often at room temperature under an inert atmosphere.[3][4] The absence of melting point data in the literature may suggest decomposition at higher temperatures.[4] | N/A |

Experimental Protocols for Thermochemical Analysis

The following sections describe generalized experimental methodologies for determining key thermochemical properties of organic compounds like this compound.

Melting Point and Boiling Point Determination

The melting and boiling points are fundamental physical properties that provide insights into the purity and thermal stability of a substance.

Melting Point Determination:

-

Apparatus: Digital melting point apparatus or a Thiele tube.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. A sharp melting range typically indicates high purity.

-

Boiling Point Determination:

-

Apparatus: Distillation setup with a thermometer, heating mantle, and condenser.

-

Procedure:

-

The liquid sample is placed in a distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated until it boils, and the vapor rises to the thermometer bulb.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point.

-

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation can be determined experimentally using combustion calorimetry.

-

Apparatus: Bomb calorimeter.

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen under high pressure.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically.

-

The temperature change of the water is meticulously recorded.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2, H2O, and N2).

-

Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

A small, accurately weighed sample is placed in a sample pan, and an empty reference pan is also prepared.

-

The sample and reference pans are heated at a constant rate.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

A baseline is established by running the experiment with empty pans.

-

A standard material with a known heat capacity (like sapphire) is run under the same conditions for calibration.

-

The heat capacity of the sample is then calculated by comparing its heat flow measurement to that of the standard.

-

Workflow for Thermochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination and analysis of the thermochemical properties of a compound like this compound.

Caption: Workflow for determining thermochemical properties.

Conclusion

While specific experimental thermochemical data for this compound remains elusive in the current body of scientific literature, this guide consolidates the available physicochemical information and presents standardized methodologies for its determination. The provided experimental protocols and workflow diagram offer a robust framework for researchers and drug development professionals to characterize this and other novel compounds, thereby facilitating a deeper understanding of their chemical behavior and potential applications. The high stability of the hydrochloride salt makes it the form of choice for most applications, though further investigation into the thermochemical properties of both the free base and its salts is warranted.

References

- 1. This compound | 16750-40-6 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [smolecule.com]

- 4. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 | Benchchem [benchchem.com]

- 5. Butanenitrile, 3-amino-, (3S)-|lookchem [lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. (S)-3-Aminobutanenitrile | C4H8N2 | CID 51418887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | C4H9ClN2 | CID 21546919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Aminobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction